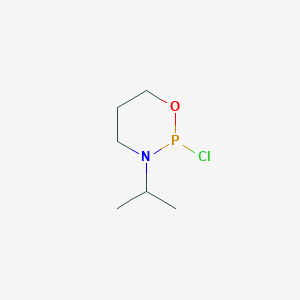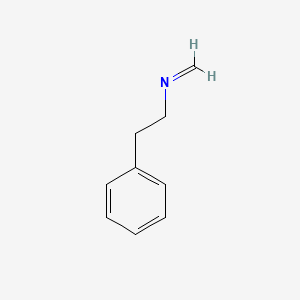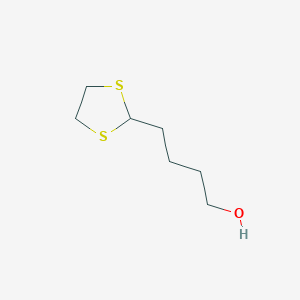![molecular formula C11H20OSi B14625548 Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- CAS No. 54781-35-0](/img/structure/B14625548.png)
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group bonded to a cyclohexenyl-ethenyl-oxy moiety. This compound is notable for its unique structure, which combines the properties of both silanes and cyclohexenes, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable cyclohexenyl-ethenyl-oxy precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.
Applications De Recherche Scientifique
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and functionality in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-
- Ethanone, 1-(1-cyclohexen-1-yl)-
- 1-Acetylcyclohexene
Uniqueness
Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl- is unique due to its combination of a silane group with a cyclohexenyl-ethenyl-oxy moiety. This structural feature imparts distinct chemical and physical properties, making it valuable in applications where both silane and cyclohexene functionalities are desired.
Propriétés
Numéro CAS |
54781-35-0 |
|---|---|
Formule moléculaire |
C11H20OSi |
Poids moléculaire |
196.36 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h8H,1,5-7,9H2,2-4H3 |
Clé InChI |
UFOZSWSFBLHBLL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


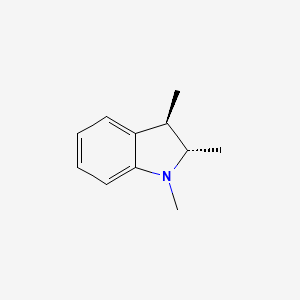
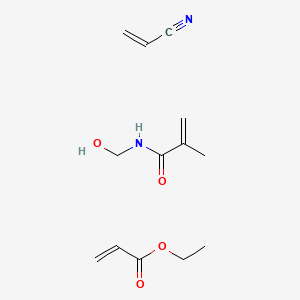
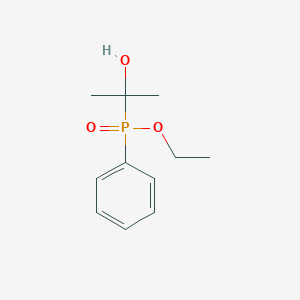
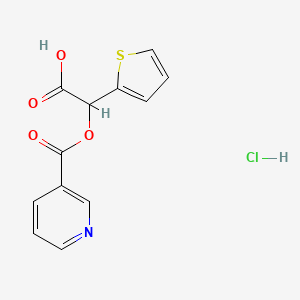
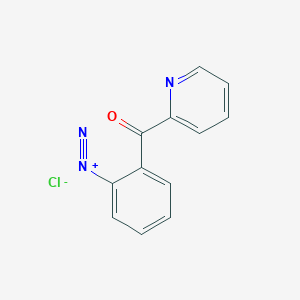
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
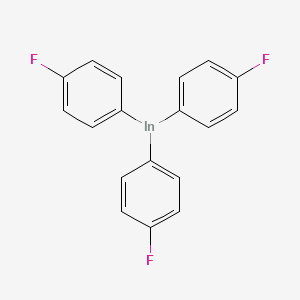
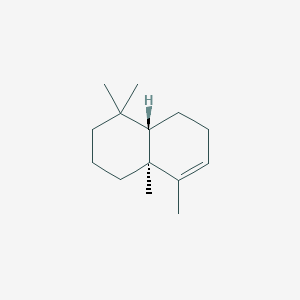
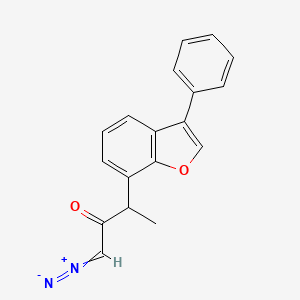
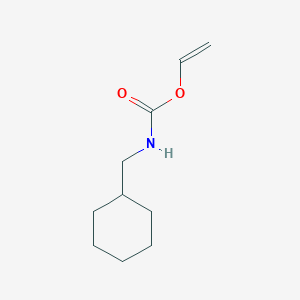
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
